molecular formula C17H25NO3S B2686565 2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide CAS No. 1797557-62-0

2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide

Cat. No. B2686565
CAS RN: 1797557-62-0
M. Wt: 323.45
InChI Key: HBXAZPNYRZNRKM-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide, also known as CP-456,773, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the oxytocin receptor, which is a G protein-coupled receptor that plays a key role in a variety of physiological processes, including social behavior, reproduction, and stress response.

Scientific Research Applications

Antioxidant Properties

The compound has been investigated for its antioxidant activity. Specifically, it is related to 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) , which is commonly formed during the Maillard reaction. DDMP contributes to the antioxidant properties of Maillard reaction intermediates. Researchers have synthesized hydroxyl group-protected DDMP derivatives to understand the source of this antioxidant activity. Interestingly, the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities. Notably, the hydroxyl group at the olefin position significantly impacts the antioxidant activity of DDMP, suggesting that the unstable enol structure within the DDMP moiety plays a crucial role .

Plant Chemical Defense

Compounds with similar structures have been implicated in plant chemical defense mechanisms. The introduction of hydroxyl groups can enhance a plant’s ability to fend off herbivores or pathogens. Investigating the compound’s role in plant defense pathways could reveal valuable insights for agriculture and ecological studies .

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-20-14-7-5-6-13(10-14)16(21-2)11-18-17(19)12-22-15-8-3-4-9-15/h5-7,10,15-16H,3-4,8-9,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXAZPNYRZNRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CSC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide

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